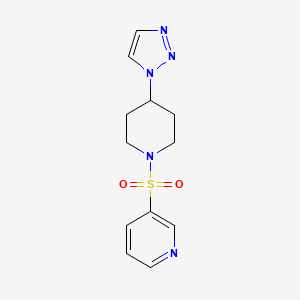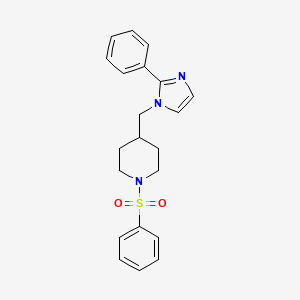
3-((4-(1H-1,2,3-triazol-1-il)piperidin-1-il)sulfonil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a 1,2,3-triazole ring . These structural components are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, also known as a “click” reaction . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three heterocyclic rings: pyridine, piperidine, and 1,2,3-triazole . The exact structure would depend on the positions of these rings relative to each other.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazole and pyridine rings, as well as the potential for the piperidine ring to act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups .Aplicaciones Científicas De Investigación
- Inhibición de SIRT3: 3-((4-(1H-1,2,3-triazol-1-il)piperidin-1-il)sulfonil)piridina (3-TYP) actúa como un inhibidor selectivo de SIRT3, una desacetilasa mitocondrial involucrada en el metabolismo celular y la respuesta al estrés. Exhibe una mayor selectividad para SIRT3 en comparación con SIRT1 y SIRT2, con valores de IC50 de 16 nM para SIRT3 .
- Potencial Objetivo Terapéutico: Los investigadores exploran su papel en la modulación de procesos celulares relacionados con la inflamación, la diabetes y el asma .
Química Biológica y Química Medicinal
Mecanismo De Acción
Target of Action
The primary target of the compound 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function .
Mode of Action
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine interacts with its target SIRT3 by acting as a selective inhibitor . It has been found to have higher selectivity for SIRT3 compared to SIRT1 and SIRT2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine affects the deacetylation of SOD2, a critical enzyme in the mitochondrial antioxidant defense system . This leads to an increase in the acetylation of SOD2, thereby reducing its activity .
Pharmacokinetics
It’s solubility in dmso and ethanol suggests that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine and the subsequent increase in SOD2 acetylation can lead to a decrease in the antioxidant defense of cells . This could potentially lead to an increase in oxidative stress within the cell .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Triazole compounds, including 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence various biochemical reactions
Cellular Effects
Triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazole derivatives have been found to interact with the binding sites of certain proteins, such as HSP90, through hydrogen bond and hydrophobic interactions .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in biological systems .
Propiedades
IUPAC Name |
3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-7-3-11(4-8-16)17-9-6-14-15-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBNSXJZNKFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)


